Raloxifene N-Oxide
Overview
Description
Raloxifene N-Oxide is a derivative of Raloxifene, a selective estrogen receptor modulatorThis compound has garnered interest due to its potential implications in pharmaceutical stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: Raloxifene N-Oxide is typically synthesized through the oxidation of Raloxifene hydrochloride. The oxidation process can be induced using various oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile, with the temperature maintained at room temperature to slightly elevated levels .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale oxidation processes. The reaction conditions are optimized to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common to monitor the reaction progress and to purify the final product .
Chemical Reactions Analysis
Types of Reactions: Raloxifene N-Oxide primarily undergoes:
Oxidation: Further oxidation can lead to the formation of other degradation products.
Reduction: It can be reduced back to Raloxifene under specific conditions.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Further oxidized derivatives.
Reduction: Raloxifene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Raloxifene N-Oxide has several applications in scientific research:
Chemistry: Used as a reference standard in the study of oxidative degradation pathways of pharmaceuticals.
Biology: Investigated for its potential biological activities and interactions with cellular components.
Medicine: Studied for its implications in drug stability and efficacy, particularly in formulations containing Raloxifene hydrochloride.
Industry: Used in the quality control and stability testing of pharmaceutical products containing Raloxifene.
Mechanism of Action
The mechanism of action of Raloxifene N-Oxide is closely related to that of Raloxifene. It acts as a selective estrogen receptor modulator, exhibiting both agonistic and antagonistic effects on estrogen receptors in different tissues. The molecular targets include estrogen receptors in bone, breast, and uterine tissues. The pathways involved are primarily related to estrogen receptor signaling, which influences bone density, lipid metabolism, and cellular proliferation .
Comparison with Similar Compounds
Tamoxifen: Another selective estrogen receptor modulator used in breast cancer treatment.
Bazedoxifene: Used for the treatment of osteoporosis.
Ospemifene: Used for the treatment of dyspareunia.
Comparison:
Uniqueness: Raloxifene N-Oxide is unique due to its specific oxidative degradation pathway from Raloxifene. Unlike Tamoxifen and Bazedoxifene, which have different degradation products, this compound provides insights into the stability and degradation behavior of Raloxifene hydrochloride.
Properties
IUPAC Name |
[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-[2-(1-oxidopiperidin-1-ium-1-yl)ethoxy]phenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO5S/c30-21-8-4-20(5-9-21)28-26(24-13-10-22(31)18-25(24)35-28)27(32)19-6-11-23(12-7-19)34-17-16-29(33)14-2-1-3-15-29/h4-13,18,30-31H,1-3,14-17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNADIZJVEMEXLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[N+](CC1)(CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50173218 | |
Record name | Raloxifene N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50173218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
195454-31-0 | |
Record name | Raloxifene N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195454310 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Raloxifene N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50173218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RALOXIFENE N-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1BRV5W297 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.